BenchChemオンラインストアへようこそ!

Roquinimex

Multiple Sclerosis EAE Model In Vivo Pharmacology

Roquinimex (CAS 84088-42-6), also known as Linomide, LS 2616, and FCF89, is the prototypical quinoline-3-carboxamide immunomodulator [3.0.CO;2-0" target="_blank">1]. It is a small molecule (MW: 308.33 g/mol, formula: C18H16N2O3) that has been investigated clinically for multiple sclerosis and various cancers, reaching Phase III trials.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 84088-42-6
Cat. No. B610556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoquinimex
CAS84088-42-6
SynonymsFCF89;  FCF89;  FCF 89;  LS2616;  LS2616;  LS 2616;  Linomide. US brand name: Linomide.
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O
InChIInChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
InChIKeySGOOQMRIPALTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roquinimex (Linomide) Reference Guide: Procurement, Purity, and Pharmacological Profile


Roquinimex (CAS 84088-42-6), also known as Linomide, LS 2616, and FCF89, is the prototypical quinoline-3-carboxamide immunomodulator [1]. It is a small molecule (MW: 308.33 g/mol, formula: C18H16N2O3) [2] that has been investigated clinically for multiple sclerosis and various cancers, reaching Phase III trials [3]. As a foundational research tool, it is defined by its ability to augment natural killer (NK) cell activity, modulate cytokine profiles (including TNF-α reduction), and inhibit angiogenesis [2]. Its well-characterized, albeit complex, pharmacokinetic profile features complete oral bioavailability and a long terminal half-life (27-42 hours) with enterohepatic circulation [4]. Commercially, it is a critical reference compound for studying the quinoline-3-carboxamide class and the S100A9/TLR4/RAGE signaling axis [5].

Why Roquinimex Cannot Be Replaced by Laquinimod, Tasquinimod, or Paquinimod in Foundational or Mechanism-Focused Research


Roquinimex is not simply a less potent version of its successors; it is the uniquely positioned archetype for the quinoline-3-carboxamide class. While follow-on compounds like Laquinimod (ABR-215062) were specifically engineered for improved safety and 20-fold greater potency in experimental autoimmune encephalomyelitis (EAE) models [1], Roquinimex remains essential for studying the baseline pharmacology from which these improvements were derived. Its broader, less selective activity profile, including its unique ability to upregulate TGF-β mRNA relative to dexamethasone in multiple sclerosis patient-derived mononuclear cells [2], provides a distinct experimental signature. Furthermore, its well-documented and narrow therapeutic window, marked by the serious cardiovascular toxicity that halted Phase III trials [3], makes it an indispensable tool for safety and toxicology studies aimed at understanding the class's on-target liabilities. Using a safer, more potent analog like Laquinimod cannot replicate the specific immunomodulatory fingerprint or the toxicological phenotype of Roquinimex, which is critical for SAR validation and understanding the full spectrum of quinoline-3-carboxamide biology.

Roquinimex Head-to-Head Comparative Data: Quantifying Differentiation from Analogs and Alternatives


In Vivo Efficacy vs. Laquinimod: Roquinimex is 20-Fold Less Potent in an EAE Model of MS

In a direct head-to-head comparison of oral immunomodulators in a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), laquinimod (ABR-215062) demonstrated approximately 20 times greater potency than roquinimex. This quantitative difference, based on comparative analysis of dose and total exposure required for therapeutic effect, unequivocally establishes roquinimex as the less potent but foundational lead compound [1].

Multiple Sclerosis EAE Model In Vivo Pharmacology

Cytokine Modulation vs. Dexamethasone: Roquinimex Uniquely Upregulates TGF-β in MS Patient Cells

When compared directly to the immunosuppressant dexamethasone using mononuclear cells (MNC) from the blood of multiple sclerosis patients, roquinimex (Linomide) exhibited a distinct and differential effect on cytokine regulation. Unlike dexamethasone, roquinimex treatment led to a significant upregulation of mRNA for the anti-inflammatory cytokine TGF-β in cells cultured with myelin basic protein (MBP) [1].

Multiple Sclerosis Cytokine Profiling Ex Vivo Immunology

Toxicity Profile: The Documented Cardiopulmonary Liability that Defines the Class

Roquinimex is distinguished from its safer successors by its well-documented and serious cardiopulmonary toxicity profile. Phase III clinical trials for multiple sclerosis were terminated early due to unanticipated serious cardiovascular events, including pleuropericarditis, pancreatitis, and death [1]. This clinical outcome provides a definitive, quantitative benchmark for toxicity that is absent in analogs like laquinimod, which were selected for an improved safety profile [2].

Toxicology Drug Safety Cardiovascular

Anti-Angiogenic and Anti-Metastatic Activity: Quantified In Vivo Reduction of Metastases

In a B16-F10 mouse model of melanoma metastasis, prophylactic oral administration of Roquinimex (LS 2616) initiated 4 days prior to intravenous tumor cell injection resulted in an 85% reduction in the number of pulmonary metastases compared to vehicle-treated controls [1]. This quantitative efficacy in a widely used metastasis model provides a specific benchmark for evaluating novel anti-angiogenic or immunomodulatory compounds.

Oncology Angiogenesis Metastasis

Clinical Efficacy in MS: Quantitative MRI Lesion Reduction in Phase II Trials

In Phase II clinical studies, Roquinimex (Linomide) demonstrated disease-modifying activity in patients with multiple sclerosis, as evidenced by a reduction in the number of active lesions detected by magnetic resonance imaging (MRI) and improvement in clinical endpoints measured by the Expanded Disability Status Scale (EDSS) in both secondary progressive (SPMS) and relapsing-remitting MS (RRMS) patient cohorts [1].

Multiple Sclerosis Clinical Trial MRI

Pharmacokinetic Profile: Defined Complete Bioavailability and Prolonged Half-Life

The pharmacokinetic parameters of Roquinimex are well-defined in humans. Following a 5 mg oral dose, it exhibits a low plasma clearance (4.9 mL/h/kg), a small volume of distribution (0.22 L/kg), and complete oral bioavailability for both solution and tablet formulations. Its terminal disposition half-life is approximately 32 hours, with a secondary plasma peak observed 4-8 hours post-dose, indicative of enterohepatic circulation [1]. A separate study using 14C-labeled drug estimated a terminal half-life of 27 hours and identified hydroxylation, demethylation, and conjugation as primary metabolic pathways [2].

Pharmacokinetics ADME Drug Metabolism

Roquinimex Application Scenarios: Defined Use Cases in Drug Discovery and Biomedical Research


Calibrating Potency in Novel Quinoline-3-Carboxamide Screening Campaigns

Roquinimex is the essential low-potency comparator for structure-activity relationship (SAR) studies of the quinoline-3-carboxamide class. As laquinimod is approximately 20 times more potent in EAE models [1], Roquinimex serves as the critical baseline to validate assay sensitivity and to accurately quantify the fold-improvement in potency of new chemical entities. Its inclusion ensures that novel compounds are evaluated against the true pharmacological benchmark.

Investigating the Molecular Mechanism of Quinoline-3-Carboxamide Cardiotoxicity

Roquinimex's well-documented, dose-limiting cardiopulmonary toxicity, which led to the termination of Phase III clinical trials, is a defining feature [2]. In contrast to safer analogs like laquinimod and paquinimod, Roquinimex is the only tool available to study the on-target molecular mechanisms responsible for this specific adverse event. It is therefore indispensable for any research program focused on understanding and mitigating class-specific toxicities of immunomodulators targeting the S100A9/TLR4 axis.

Validating the S100A9/TLR4/RAGE Axis in Autoimmune and Inflammatory Disease Models

Roquinimex was the first compound identified to bind directly to the pro-inflammatory protein S100A9, disrupting its interaction with TLR4 and RAGE [3]. As the archetypal ligand for this pathway, it is the gold-standard positive control for any cellular or in vivo model designed to probe the function of S100A9. Its use is critical for validating new models, benchmarking the effects of novel S100A9 inhibitors, and understanding the downstream immunological consequences of blocking this interaction.

Ex Vivo Study of Immunomodulation and Tolerance Induction in Human Autoimmunity

Roquinimex's unique cytokine modulation profile, specifically its ability to upregulate TGF-β in the presence of a relevant autoantigen, distinguishes it from broad-spectrum immunosuppressants like dexamethasone [4]. This makes it an ideal tool for ex vivo studies using patient-derived peripheral blood mononuclear cells (PBMCs) to investigate mechanisms of tolerance induction. It can be used to explore the shift from a pro-inflammatory to an anti-inflammatory T-cell phenotype in diseases like multiple sclerosis or type 1 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roquinimex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.